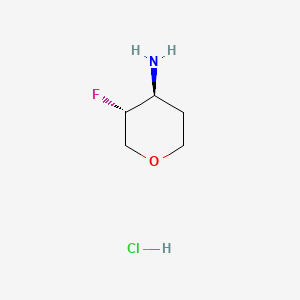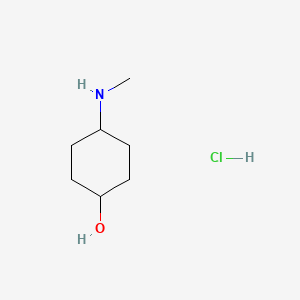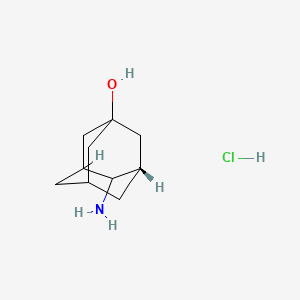
Methyl Caprate-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a fatty acid methyl ester with the molecular formula C11H19D3O2 and a molecular weight of 189.31 . This compound is primarily used in scientific research, particularly in the fields of chemistry and biochemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl Caprate-d3 is synthesized through the esterification of decanoic acid with methanol-d3. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction is carried out by heating the mixture of decanoic acid and methanol-d3 in the presence of the acid catalyst until the esterification is complete .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl Caprate-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form decanoic acid or other oxidized derivatives.
Reduction: It can be reduced to form decanol or other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include hydroxide ions and amines.
Major Products Formed:
Oxidation: Decanoic acid.
Reduction: Decanol.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl Caprate-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Used in metabolic studies to trace the incorporation and metabolism of fatty acids in biological systems.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of fatty acid derivatives.
Industry: Used in the development of new materials and as a component in the formulation of various products
Wirkmechanismus
The mechanism of action of Methyl Caprate-d3 involves its incorporation into metabolic pathways where it mimics the behavior of non-deuterated methyl caprate. The deuterium atoms provide a unique signature that can be detected using mass spectrometry, allowing researchers to track its metabolic fate. The molecular targets and pathways involved include fatty acid metabolism and energy production pathways .
Vergleich Mit ähnlichen Verbindungen
- Methyl Caprate (non-deuterated)
- Methyl Octanoate
- Methyl Decanoate
- Methyl Laurate
- Methyl Myristate
Comparison: Methyl Caprate-d3 is unique due to the presence of deuterium atoms, which makes it particularly useful in isotopic labeling studies. Compared to its non-deuterated counterpart, this compound provides more precise data in mass spectrometry and NMR spectroscopy due to the distinct mass difference. This makes it an invaluable tool in research applications where accurate tracking of metabolic processes is required .
Eigenschaften
CAS-Nummer |
90363-39-6 |
|---|---|
Molekularformel |
C11H22O2 |
Molekulargewicht |
189.313 |
IUPAC-Name |
trideuteriomethyl decanoate |
InChI |
InChI=1S/C11H22O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h3-10H2,1-2H3/i2D3 |
InChI-Schlüssel |
YRHYCMZPEVDGFQ-BMSJAHLVSA-N |
SMILES |
CCCCCCCCCC(=O)OC |
Synonyme |
Decanoic Acid Methyl Ester-d3; Methyl Decanoate-d3; C 1098-d3; CE 1095-d3; Capric Acid Methyl Ester-d3; Estasol MD 10-d3; Metholene 2095-d3; Methyl Caprinate-d3; NSC 3713-d3; Pastel M 10-d3; Pastell M 10-d3; Uniphat A 30-d3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B592349.png)
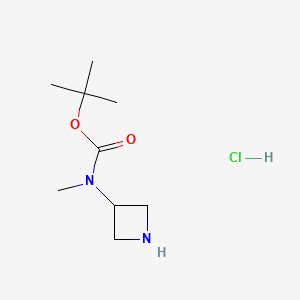
![tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate hydrochloride](/img/structure/B592353.png)
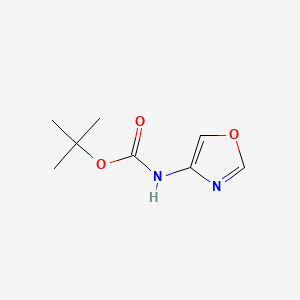
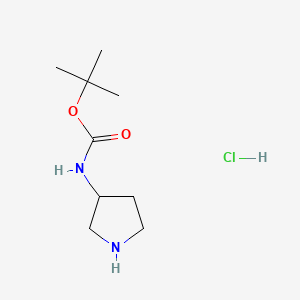
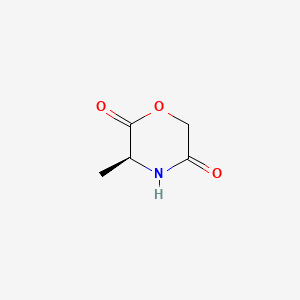
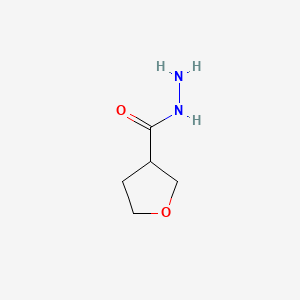
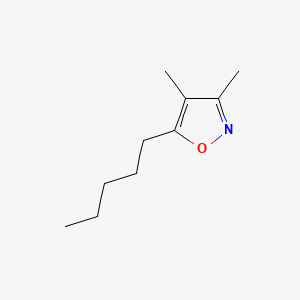
![Thiazolo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B592363.png)

